molecular formula C18H20N2O2 B384992 [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol CAS No. 615279-87-3

[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B384992
CAS No.: 615279-87-3
M. Wt: 296.4g/mol
InChI Key: CZPAXKWIIHTYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 4-phenoxybutylamine with o-phenylenediamine under specific conditions The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzimidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of bacterial and fungal infections.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating biological pathways and its efficacy in treating certain diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. It is believed to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of certain biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethanol
  • 1-(4-phenoxybutyl)-1H-benzimidazol-2-ylmethanol

Uniqueness

Compared to similar compounds, [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol stands out due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.

Properties

IUPAC Name

[1-(4-phenoxybutyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-14-18-19-16-10-4-5-11-17(16)20(18)12-6-7-13-22-15-8-2-1-3-9-15/h1-5,8-11,21H,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAXKWIIHTYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.